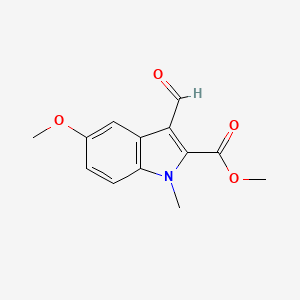
methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the formylation of an indole precursor. One common method is the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Methyl 3-carboxy-5-methoxy-1-methyl-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-5-methoxy-1-methyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. The formyl and methoxy groups may enhance binding affinity and specificity to these targets, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1H-indole-2-carboxylate
- Ethyl 3-formyl-1H-indole-2-carboxylate
- tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness
Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both formyl and methoxy groups on the indole ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 3-formyl-5-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-14-11-5-4-8(17-2)6-9(11)10(7-15)12(14)13(16)18-3/h4-7H,1-3H3 |
InChI Key |
DAIODFDWSYXYSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


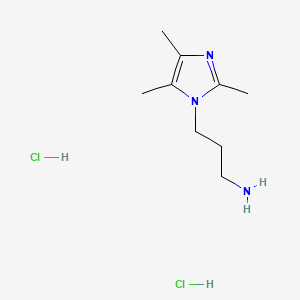
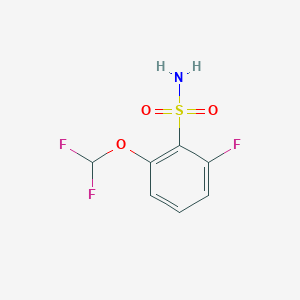

![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
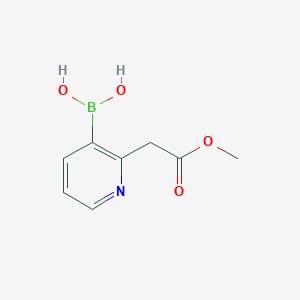
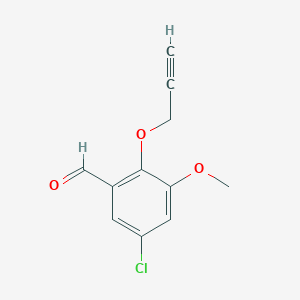
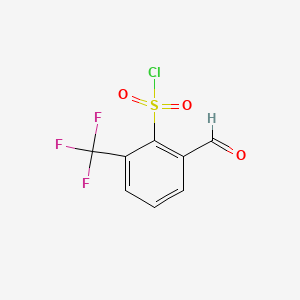
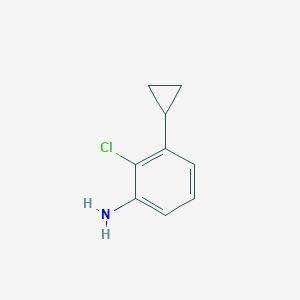


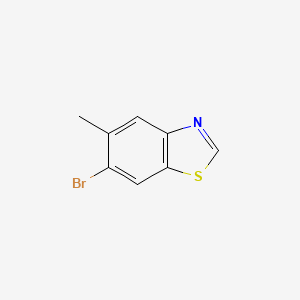
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)

![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
